molecular formula C25H20N2O2 B14411699 N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 84809-07-4

N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14411699
CAS No.: 84809-07-4
M. Wt: 380.4 g/mol
InChI Key: MZUPIDOMFYWHQN-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves the functionalization of the carbazole core. One common method includes the reaction of 2-hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with 2-ethylphenylamine under specific conditions to form the desired amide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of carbazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amide group can produce an amine .

Scientific Research Applications

N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can inhibit DNA synthesis and induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide stands out due to its specific structural features, which confer unique photochemical stability and biological activity. Its combination of a carbazole core with an ethylphenyl group and a hydroxyl group makes it particularly versatile for various applications in chemistry, biology, and industry .

Properties

CAS No.

84809-07-4

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C25H20N2O2/c1-2-15-7-3-5-9-21(15)27-25(29)20-13-16-11-12-18-17-8-4-6-10-22(17)26-24(18)19(16)14-23(20)28/h3-14,26,28H,2H2,1H3,(H,27,29)

InChI Key

MZUPIDOMFYWHQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

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